2-chloro-N'-(pyridin-2-yl)acetohydrazide
Overview
Description
2-chloro-N’-(pyridin-2-yl)acetohydrazide is a chemical compound with the molecular formula C7H8ClN3O and a molecular weight of 185.61 g/mol It is characterized by the presence of a chloro group, a pyridinyl ring, and an acetohydrazide moiety
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to inhibit collagen prolyl-4-hydroxylase , which plays a crucial role in collagen synthesis.
Mode of Action
Based on the inhibition of collagen prolyl-4-hydroxylase by similar compounds , it can be hypothesized that 2-chloro-N’-(pyridin-2-yl)acetohydrazide might interact with this enzyme, thereby affecting collagen synthesis.
Biochemical Pathways
Given the potential inhibition of collagen prolyl-4-hydroxylase , it can be inferred that the compound may impact the collagen synthesis pathway.
Result of Action
Similar compounds have been found to inhibit collagen prolyl-4-hydroxylase , suggesting that 2-chloro-N’-(pyridin-2-yl)acetohydrazide might have a similar effect, potentially leading to a reduction in collagen synthesis.
Preparation Methods
The synthesis of 2-chloro-N’-(pyridin-2-yl)acetohydrazide typically involves the reaction of 2-chloropyridine with hydrazine hydrate under controlled conditions . The reaction is carried out in an appropriate solvent, such as ethanol, and requires careful monitoring of temperature and reaction time to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and minimize impurities.
Chemical Reactions Analysis
2-chloro-N’-(pyridin-2-yl)acetohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form hydrazine derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents, depending on the desired transformation. The major products formed from these reactions vary based on the specific reagents and conditions employed.
Scientific Research Applications
2-chloro-N’-(pyridin-2-yl)acetohydrazide has several scientific research applications:
Comparison with Similar Compounds
2-chloro-N’-(pyridin-2-yl)acetohydrazide can be compared with other similar compounds, such as:
2-chloropyridine: A precursor in the synthesis of 2-chloro-N’-(pyridin-2-yl)acetohydrazide, known for its use in the synthesis of various pharmaceuticals.
Pyridine derivatives: Compounds with similar pyridinyl rings that exhibit a range of biological activities and industrial applications.
The uniqueness of 2-chloro-N’-(pyridin-2-yl)acetohydrazide lies in its specific structural features and the resulting chemical and biological properties, which make it a valuable compound for research and development.
Properties
IUPAC Name |
2-chloro-N'-pyridin-2-ylacetohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O/c8-5-7(12)11-10-6-3-1-2-4-9-6/h1-4H,5H2,(H,9,10)(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVWXZQWYUOAFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NNC(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871217-48-0 | |
Record name | 2-chloro-N'-(pyridin-2-yl)acetohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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